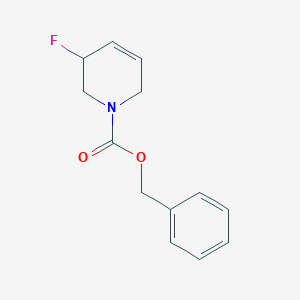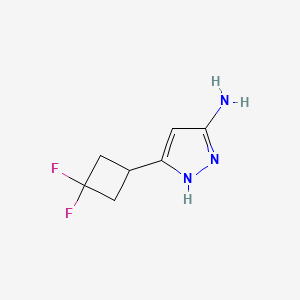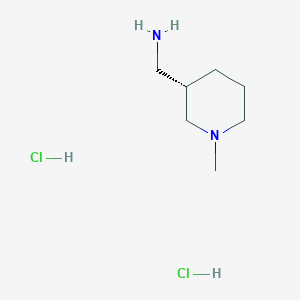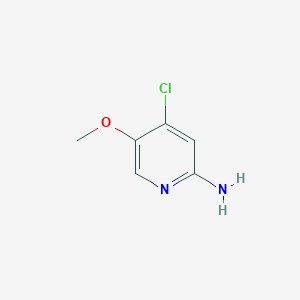
Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
Descripción general
Descripción
Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to interact with a variety of biological targets .
Mode of Action
Thps are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Thps have been associated with a range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thps have been found to possess biologically active properties, suggesting that they may induce a range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions involves monoamine oxidase enzymes, specifically monoamine oxidase A and monoamine oxidase B. These enzymes are responsible for the oxidative deamination of monoamines, which are crucial neurotransmitters in the central nervous system. This compound acts as an inhibitor of these enzymes, thereby modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic implications for conditions such as depression and Parkinson’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitter regulation. By inhibiting monoamine oxidase enzymes, this compound increases the availability of neurotransmitters, which can enhance synaptic transmission and improve neuronal communication . Additionally, this compound may affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation. In non-neuronal cells, this compound may impact cellular metabolism by modulating the activity of metabolic enzymes and influencing energy production pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of monoamine oxidase enzymes, leading to competitive inhibition. This binding prevents the enzymes from interacting with their natural substrates, thereby reducing the breakdown of neurotransmitters . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular signaling and neurotransmitter dynamics. The compound’s ability to modulate gene expression is likely mediated through its effects on transcription factors and epigenetic regulators, which can alter the transcriptional landscape of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Studies have shown that this compound remains stable at room temperature but may degrade when exposed to light or extreme pH conditions . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, with prolonged inhibition of monoamine oxidase activity and persistent changes in neurotransmitter levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits monoamine oxidase enzymes without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses exceeding this threshold can lead to detrimental outcomes. These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase A and monoamine oxidase B, which are key players in the catabolism of monoamines . Additionally, this compound may influence the activity of other metabolic enzymes, such as catechol-O-methyltransferase and aldehyde dehydrogenase, further modulating neurotransmitter levels and metabolic flux. The compound’s effects on metabolite levels are evident in its ability to increase the concentrations of dopamine, serotonin, and norepinephrine in the brain.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely transported across cell membranes via specific transporters, such as organic cation transporters and monoamine transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is determined by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is likely localized to specific cellular compartments, such as the mitochondria, where monoamine oxidase enzymes are predominantly found . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its inhibitory effects on monoamine oxidase activity. Additionally, the compound’s localization to other organelles, such as the endoplasmic reticulum and lysosomes, may influence its interactions with other biomolecules and its overall cellular effects.
Propiedades
IUPAC Name |
benzyl 3-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERNXLLMQDGBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1529513.png)

![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)




![2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride](/img/structure/B1529527.png)

![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)

![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)
![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)
